molecular formula C9H12F2N2Si B8668959 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole

1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No. B8668959
M. Wt: 214.29 g/mol
InChI Key: LDPPFXNBRUEVIC-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Preparation 151, 413 mg, 1.9 mmole) was stirred with methanol (4 mL). Potassium carbonate (17 mg) was added and stirred at room temperature for 50 minutes. The solvent was evaporated and the residue was filtered in dichloromethane through a short pad of silica to afford the title compound (187 mg 1.31 mmole 72%). 1H-NMR (CDCl3, 500 MHz): δ 3.08 (s, 1H), 7.17 (t, J=60.5 Hz, 1H), 7.75 (s, 1H), 7.97 (s, 1H).
Quantity
413 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[N:3]1[CH:7]=[C:6]([C:8]#[C:9][Si](C)(C)C)[CH:5]=[N:4]1.C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][CH:2]([F:14])[N:3]1[CH:7]=[C:6]([C:8]#[CH:9])[CH:5]=[N:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
413 mg
Type
reactant
Smiles
FC(N1N=CC(=C1)C#C[Si](C)(C)C)F
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the residue was filtered in dichloromethane through a short pad of silica

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC(N1N=CC(=C1)C#C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.31 mmol
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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